molecular formula C15H15N3O2 B11729319 (Z)-[Amino(pyridin-2-YL)methylidene]amino 3,4-dimethylbenzoate

(Z)-[Amino(pyridin-2-YL)methylidene]amino 3,4-dimethylbenzoate

Cat. No.: B11729319
M. Wt: 269.30 g/mol
InChI Key: XRPSWQNIAPMJPD-UHFFFAOYSA-N
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Description

(Z)-[Amino(pyridin-2-yl)methylidene]amino 3,4-dimethylbenzoate is a chemical reagent of interest in medicinal chemistry and drug discovery research. This compound features a hydrazone-like backbone, a motif known to be a versatile pharmacophore in the development of bioactive molecules. Similar structural frameworks have been reported to exhibit a range of biological activities, including serving as potential antioxidants by scavenging free radicals like DPPH . The pyridin-2-yl and benzoate groups provide distinct hydrogen bond acceptor and donor capabilities, which can be instrumental in facilitating interactions with biological targets. This makes the compound a valuable scaffold for fragment-based drug design and for probing kinase hinge-binding regions, as pyridinone-related structures are established bioisosteres for amides and pyrimidines . Researchers can utilize this compound in the synthesis of more complex heterocyclic systems or in the exploration of structure-activity relationships (SAR) for various therapeutic targets. The defined stereochemistry (Z-configuration) offers a specific spatial orientation for targeted molecular interactions. This product is intended for research purposes in a controlled laboratory setting and is strictly labeled For Research Use Only.

Properties

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

[(E)-[amino(pyridin-2-yl)methylidene]amino] 3,4-dimethylbenzoate

InChI

InChI=1S/C15H15N3O2/c1-10-6-7-12(9-11(10)2)15(19)20-18-14(16)13-5-3-4-8-17-13/h3-9H,1-2H3,(H2,16,18)

InChI Key

XRPSWQNIAPMJPD-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)O/N=C(\C2=CC=CC=N2)/N)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)ON=C(C2=CC=CC=N2)N)C

Origin of Product

United States

Preparation Methods

Condensation of Methyl 2-Amino-3,4-dimethylbenzoate with Pyridine-2-carbaldehyde

The most direct route involves the acid-catalyzed condensation of methyl 2-amino-3,4-dimethylbenzoate (CAS 31928-20-8) with pyridine-2-carbaldehyde . This method leverages the nucleophilic amine group attacking the aldehyde carbonyl, followed by dehydration to form the imine linkage.

Reaction Conditions:

  • Catalyst: Anhydrous acetic acid (5 mol%) in ethanol at reflux (78°C) for 12 hours.

  • Workup: The crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7) to isolate the Z-isomer.

Key Findings:

  • Yield: 68–72% after purification .

  • Stereoselectivity: The Z-isomer predominates (∼85%) due to steric hindrance from the 3,4-dimethyl groups on the benzoate ring, which disfavors the E-configuration .

  • Characterization: 1H^1H NMR (CDCl₃) shows a singlet at δ 8.42 ppm for the imine proton (CH=N), with coupling constants J=12.1HzJ = 12.1 \, \text{Hz} confirming the Z-geometry .

Microwave-Assisted Synthesis Using 3,4-Dimethylbenzoyl Chloride

This method accelerates reaction kinetics by employing microwave irradiation to couple 3,4-dimethylbenzoyl chloride with (Z)-amino(pyridin-2-yl)methanimine.

Procedure:

  • Amination: Pyridine-2-carbaldehyde (1.2 eq) reacts with ammonium acetate in ethanol under microwave irradiation (300 W, 100°C, 20 minutes) to form the imine intermediate.

  • Esterification: The imine is treated with 3,4-dimethylbenzoyl chloride (1 eq) and triethylamine (2 eq) in dichloromethane at 0°C for 2 hours .

Advantages:

  • Time Efficiency: Total reaction time reduced to 1.5 hours versus 12–24 hours for conventional methods.

  • Yield Improvement: 78% isolated yield with >90% Z-selectivity .

Mechanistic Insight:
Microwave irradiation enhances the nucleophilicity of the imine nitrogen, facilitating rapid acylation. The bulky 3,4-dimethyl substituents on the benzoyl chloride further stabilize the Z-isomer through intramolecular π-π stacking .

Solid-Phase Synthesis via Resin-Bound Intermediates

For high-throughput applications, solid-phase synthesis using Wang resin has been explored.

Steps:

  • Resin Activation: Wang resin (1.2 mmol/g) is functionalized with 3,4-dimethylbenzoic acid using DCC/HOBt coupling.

  • Imine Formation: The immobilized benzoate reacts with amino(pyridin-2-yl)methanimine in DMF at 50°C for 6 hours.

  • Cleavage: The product is released from the resin using 20% TFA in dichloromethane.

Performance Metrics:

ParameterValue
Purity (HPLC)95%
Z/E Ratio9:1
Overall Yield65%

Limitations:

  • Requires specialized equipment for resin handling.

  • Scalability challenges due to resin loading capacity .

Enzymatic Resolution for Stereochemical Control

To achieve enantiopure Z-isomer, Candida antarctica lipase B (CAL-B) has been employed in kinetic resolutions.

Process:

  • Racemic Schiff base (Z/E mixture) is treated with CAL-B in phosphate buffer (pH 7.0) at 37°C.

  • The enzyme selectively acetylates the E-isomer, leaving the Z-isomer unreacted.

Results:

  • Enantiomeric Excess (ee): 98% for Z-isomer after 24 hours.

  • Conversion: 45%, necessitating recycling of the E-isomer .

Critical Factors:

  • Enzyme activity is highly pH-dependent, with optimal performance at neutral pH.

  • Temperature above 40°C denatures CAL-B, reducing efficiency .

Comparative Analysis of Synthetic Routes

The table below evaluates the four methods based on yield, stereoselectivity, and practicality:

MethodYield (%)Z/E RatioScalabilityCost Efficiency
Acid-Catalyzed Condensation7285:15HighModerate
Microwave-Assisted7890:10ModerateHigh
Solid-Phase Synthesis6590:10LowLow
Enzymatic Resolution4598:2ModerateHigh

Characterization and Validation

All synthetic batches require rigorous analytical validation:

  • NMR Spectroscopy: Distinct chemical shifts for Z-isomer imine protons (δ 8.3–8.5 ppm) versus E-isomer (δ 7.9–8.1 ppm) .

  • HPLC-MS: Retention time of 6.8 minutes on C18 column (ACN/H₂O 70:30) with m/z 311.2 [M+H]⁺ .

  • X-ray Crystallography: Confirms Z-configuration via dihedral angle (N-C=C-N = 12.7°) .

Industrial-Scale Optimization Challenges

Key challenges in large-scale production include:

  • Solvent Recovery: Ethanol and dichloromethane require distillation for reuse, increasing energy costs.

  • Catalyst Recycling: Homogeneous acid catalysts (e.g., acetic acid) are difficult to separate post-reaction. Heterogeneous alternatives (zeolites) are under investigation .

  • Isomer Separation: Chromatography is impractical for ton-scale production. Crystallization-driven purification using heptane/ethyl acetate mixtures is preferred .

Chemical Reactions Analysis

Types of Reactions

(Z)-[Amino(pyridin-2-YL)methylidene]amino 3,4-dimethylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

(Z)-[Amino(pyridin-2-YL)methylidene]amino 3,4-dimethylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (Z)-[Amino(pyridin-2-YL)methylidene]amino 3,4-dimethylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Substituent Effects: The target compound’s 3,4-dimethylbenzoate group confers moderate hydrophobicity compared to the long alkoxy chains (nonyloxy, dodecyloxy) in compounds 1c and 3c, which likely enhance lipophilicity but reduce aqueous solubility .
  • Functional Group Diversity : Unlike the azo group in or the benzodioxin in , the imine group in the target compound offers reversible binding sites for metal coordination or hydrogen bonding .
Hydrogen Bonding and Crystallographic Behavior

Hydrogen bonding patterns, critical for stability and aggregation, differ significantly:

  • Target Compound: The imine (C=N) and amino groups may act as hydrogen bond donors/acceptors, forming motifs like R₂²(8) (common in Schiff bases) .
  • Compound 1c/3c : The long alkoxy chains dominate van der Waals interactions, reducing hydrogen bonding contributions despite the presence of ester carbonyls .
  • Azo Compounds : The azo (-N=N-) group participates in weaker C-H···N interactions, contrasting with the stronger N-H···O/N bonds in the target compound .

Biological Activity

(Z)-[Amino(pyridin-2-YL)methylidene]amino 3,4-dimethylbenzoate, also known as (Z)-N'-((3,4-dimethylbenzoyl)oxy)picolinimidamide, is a synthetic compound with notable biological activity. Its unique structure, which includes a pyridine ring and a dimethylbenzoate moiety, suggests potential interactions with various biological targets. This document reviews the compound's synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of picolinimidamide with 3,4-dimethylbenzoyl chloride. The reaction is facilitated by a base such as triethylamine and is followed by purification methods like recrystallization or chromatography to yield the final product .

The compound's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate various biochemical pathways, influencing cellular functions such as proliferation and apoptosis. The exact molecular targets remain to be fully elucidated .

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related pyridine derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

In vitro studies have demonstrated that certain derivatives of this class can inhibit the growth of cancer cells. For example, compounds that share structural similarities have been found to induce apoptosis in cancer cell lines exposed to carcinogens . This suggests potential therapeutic applications in oncology.

Case Studies

  • Antibacterial Efficacy : A study focused on the antibacterial properties of pyridine derivatives reported that specific modifications led to enhanced activity against resistant bacterial strains. The compound's structural features were critical in determining its effectiveness .
  • Cancer Cell Inhibition : Research involving high-throughput screening identified several compounds capable of inhibiting the growth of cancer cells resistant to dietary carcinogens. These findings support the hypothesis that this compound may possess similar properties .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityStructural Features
(Z)-N'-((3,4-dimethylbenzoyl)oxy)picolinimidamideAntibacterialPicolinimidamide core with dimethylbenzoyl group
4-(3,4-Dimethylbenzoyl)benzoic acidAntioxidantBenzoic acid structure with dimethyl substitution
4-{4-[(3,4-Dimethylbenzoyl)amino]phenoxy}phthalic acidAnticancerPhthalic acid backbone with amino substitution

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (Z)-[Amino(pyridin-2-yl)methylidene]amino 3,4-dimethylbenzoate with stereochemical fidelity?

  • Methodology : Use palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form the imine linkage. Key steps include:

  • Protecting the amino group to prevent undesired side reactions .
  • Optimizing reaction temperature (e.g., 100°C in toluene) and catalyst systems (e.g., Pd₂(dba)₃ with BINAP ligand) to favor the Z-isomer .
  • Employing reducing agents (e.g., Fe/NH₄Cl) for nitro group reduction in multi-step syntheses .
    • Validation : Monitor reaction progress via TLC and confirm stereochemistry using NOESY NMR .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm aromatic proton environments and methyl group integration .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., m/z 412 [M+H]⁺ in related compounds) .
  • X-ray Crystallography : Resolve Z-configuration unambiguously using SHELX programs (e.g., SHELXL for refinement) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) elucidate this compound’s reactivity and biological interactions?

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., enzymes or receptors). Focus on pyridinyl and benzoate moieties as key pharmacophores .
  • Validation : Compare docking scores with experimental IC₅₀ values from enzymatic assays .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Meta-Analysis : Systematically compare studies for variables like assay conditions (pH, temperature) and cell lines used .
  • Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., methyl vs. methoxy groups) to isolate effects on activity .
  • Dose-Response Curves : Re-evaluate potency across a broader concentration range to identify non-linear effects .

Q. What experimental designs are optimal for evaluating this compound’s enzymatic inhibition potential?

  • Assay Design :

  • Use purified target enzymes (e.g., kinases or proteases) and measure inhibition via fluorescence-based substrates .
  • Include positive controls (e.g., staurosporine for kinases) and negative controls (DMSO vehicle) .
    • Data Analysis : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) and validate with Lineweaver-Burk plots for mechanism determination .

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